3-methoxy-N-(4-methoxyphenyl)benzamide
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Overview
Description
3-methoxy-N-(4-methoxyphenyl)benzamide is an organic compound with the molecular formula C15H15NO3 and a molecular weight of 257.2845 g/mol It is a benzamide derivative characterized by the presence of methoxy groups on both the benzamide and phenyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-(4-methoxyphenyl)benzamide can be achieved through the direct condensation of benzoic acids and amines. One efficient method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature, low reaction times, and high yields.
Industrial Production Methods
In industrial settings, the synthesis of benzamide derivatives, including this compound, often involves the reaction between carboxylic acids and amines at high temperatures (above 180°C) . The use of solid acid catalysts and ultrasonic irradiation can enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-methoxy-N-(4-methoxyphenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of methoxybenzoic acids or methoxybenzaldehydes.
Reduction: Formation of methoxyphenylamines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
3-methoxy-N-(4-methoxyphenyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-methoxy-N-(4-methoxyphenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound’s methoxy groups and amide functionality allow it to interact with various enzymes and receptors, potentially modulating their activity. Detailed studies on its molecular targets and pathways are ongoing, but it is believed to exert its effects through binding to specific proteins and altering their function .
Comparison with Similar Compounds
3-methoxy-N-(4-methoxyphenyl)benzamide can be compared with other similar compounds, such as:
4-methoxy-N-(3-methoxyphenyl)benzamide: Similar structure but with different positioning of the methoxy groups.
N-(4-bromophenyl)-3-methoxybenzamide: Contains a bromine atom instead of a methoxy group.
3-methoxy-N-(3-methoxybenzoyl)aminomethyl]benzamide: A more complex derivative with additional functional groups.
Properties
IUPAC Name |
3-methoxy-N-(4-methoxyphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-18-13-8-6-12(7-9-13)16-15(17)11-4-3-5-14(10-11)19-2/h3-10H,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUAUMBFSLSSQDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80336278 |
Source
|
Record name | 3-methoxy-N-(4-methoxyphenyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80336278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
97492-34-7 |
Source
|
Record name | 3-methoxy-N-(4-methoxyphenyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80336278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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